molecular formula C11H10N4 B14716064 3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile CAS No. 10432-74-3

3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B14716064
CAS No.: 10432-74-3
M. Wt: 198.22 g/mol
InChI Key: ASQIHADNUVNOTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C16H18N4 It is a cyclopropane derivative characterized by the presence of four cyano groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 3-methyl-3-(propan-2-yl)cyclopropane with tetracyanoethylene under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a temperature range of 80-100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the cyano groups to primary amines or other reduced forms.

    Substitution: The cyano groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or alkyl halides (R-X) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Primary amines or other reduced forms of the cyano groups.

    Substitution: Substituted cyclopropane derivatives with various functional groups.

Scientific Research Applications

3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of multiple cyano groups can influence the compound’s binding affinity and specificity for its targets. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize reaction intermediates and facilitate various transformations.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarbonitrile: Characterized by four cyano groups attached to the cyclopropane ring.

    3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetracarboxylate: Similar structure but with ester groups instead of cyano groups.

    3-Methyl-3-(propan-2-yl)cyclopropane-1,1,2,2-tetrafluoride: Similar structure but with fluoride groups instead of cyano groups.

Uniqueness

This compound is unique due to the presence of four cyano groups, which impart distinct electronic properties and reactivity. This makes it a versatile compound for various chemical transformations and applications in scientific research.

Properties

CAS No.

10432-74-3

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

3-methyl-3-propan-2-ylcyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C11H10N4/c1-8(2)9(3)10(4-12,5-13)11(9,6-14)7-15/h8H,1-3H3

InChI Key

ASQIHADNUVNOTC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C(C1(C#N)C#N)(C#N)C#N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.